molecular formula C10H9N B363895 8-Methylquinoline CAS No. 611-32-5

8-Methylquinoline

Cat. No.: B363895
CAS No.: 611-32-5
M. Wt: 143.18g/mol
InChI Key: JRLTTZUODKEYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylquinoline, also known as this compound, is a heterocyclic aromatic organic compound with the molecular formula C10H9N. It is a derivative of quinoline, where a methyl group is substituted at the 8th position of the quinoline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

8-Methylquinoline, also known as o-Toluquinoline, is a type of organic compound with the molecular formula C10H9N . The primary target of this compound is the catalyst surface active sites in the process of hydrogenation . It exhibits stronger adsorption on these active sites compared to its partially hydrogenated product, 4H-8-MQL .

Mode of Action

The interaction of this compound with its targets involves a process of competitive adsorption. In this process, this compound and its partially hydrogenated product, 4H-8-MQL, compete for the active sites on the catalyst surface . This compound exhibits stronger adsorption, which hampers the further adsorption of 4H-8-MQL . This competitive adsorption behavior is explained by analyzing the electronic charge of the N-heteroatom in this compound and 4H-8-MQL .

Biochemical Pathways

The biochemical pathways affected by this compound involve the hydrogenation of quinoline and its derivatives . This process is interesting for the industrial synthesis of a variety of petrochemicals, pharmaceuticals, and fine chemicals . Both partially hydrogenated products and fully hydrogenated products are valuable chemicals as well as liquid organic hydrogen storage materials .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its interaction with catalyst surface active sites during hydrogenation . The compound’s strong adsorption hampers the further adsorption of its partially hydrogenated product, influencing the outcome of the hydrogenation process .

Biochemical Analysis

Biochemical Properties

8-Methylquinoline has been found to interact with a variety of biomolecules. For instance, it has been shown to exhibit stronger adsorption on catalyst surface active sites compared to its partially hydrogenated product, 4H-8-Methylquinoline . This suggests that this compound may have a significant role in biochemical reactions, particularly in those involving catalysis.

Cellular Effects

While specific studies on the cellular effects of this compound are limited, quinoline derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It’s plausible that this compound may share similar properties and influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Studies have shown that it undergoes a series of hydrogenation reactions, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, full hydrogenation of this compound to 10H-8-Methylquinoline was achieved within 120 minutes when the catalyst dosage increased from 5 wt% to 7 wt% under 160 °C and a hydrogen pressure of 7 MPa . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be influenced by various factors.

Metabolic Pathways

This compound is likely involved in various metabolic pathways. For instance, all degraded compounds of quinoline and its derivatives, including this compound, were initially hydroxylated at position 2 by Desulfobacterium indolicum . This suggests that this compound may interact with enzymes or cofactors and could influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylquinoline can be synthesized through several methods. One common method involves the alkylation of quinoline with methyl iodide in the presence of a base such as potassium carbonate. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with acetone in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of quinoline derivatives. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to 8-methyl-1,2,3,4-tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: 8-Methyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-Methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are being explored for their potential use as therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinoline: The parent compound of 8-Methylquinoline, with a similar structure but without the methyl group.

    2-Methylquinoline: Another methyl-substituted derivative of quinoline, with the methyl group at the 2nd position.

    4-Methylquinoline: A derivative with the methyl group at the 4th position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group can significantly affect the compound’s properties, making this compound distinct from other methylquinoline derivatives.

Properties

IUPAC Name

8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLTTZUODKEYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Record name 8-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020888
Record name 8-Methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

8-methylquinoline appears as yellow liquid or oil. (NTP, 1992)
Record name 8-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

478 °F at 751 mmHg (NTP, 1992)
Record name 8-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

221 °F (NTP, 1992)
Record name 8-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

1 to 5 mg/mL at 63 °F (NTP, 1992)
Record name 8-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.0719 at 68 °F (NTP, 1992) - Denser than water; will sink
Record name 8-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

5.9 mmHg at 75 °F ; 8.0 mmHg at 111 °F; 12.6 mmHg at 149 °F (NTP, 1992)
Record name 8-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

611-32-5
Record name 8-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 8-Methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-METHYLQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 8-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-METHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97B12J636
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

-112 °F (NTP, 1992)
Record name 8-METHYLQUINOLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods I

Procedure details

3-Butyryl-4-chloro-8-methylquinoline (2.48 g, 10 mmol), 2-fluoroaniline (1.45 ml, 15 mmol) and 1,4-dioxan (10 ml) were stirred at room temperature overnight then heated at reflux for 30 minutes. The hydrochloride salt was filtered off, converted to free base and recrystallised from aqueous ethanol to give 3-butyryl-4- 2-fluorophenylamino)-8-methylquinoline (2.21 g), m.p. 109°-111°.
Name
3-Butyryl-4-chloro-8-methylquinoline
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The reactor effluent vapor was directed through a condenser and the recovered liquid was weighed at convenient times. Typically, the liquid obtained from the first 20 minutes of the run was discarded. Three one-hour test periods were then taken with the mid-point of each period representing 0.8, 1.8 and 2.8 hours-on-stream (HOS). The reaction crudes were homogenized with ethanol before adding 4-tert-butylpyridine as a standard. The samples were then analyzed by GC using standard techniques. The reported 8-methylquinoline selectivity and yield are based on the moles of ortho-toluidine. The purity of the 8-methylquinoline is based on the 8-methylquinoline/2,8-dimethylquinoline (2,8 -Me2Q) weight ratio.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methylquinoline
Reactant of Route 2
8-Methylquinoline
Reactant of Route 3
Reactant of Route 3
8-Methylquinoline
Reactant of Route 4
Reactant of Route 4
8-Methylquinoline
Reactant of Route 5
8-Methylquinoline
Reactant of Route 6
Reactant of Route 6
8-Methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.